4-(3-Chloro-benzenesulfonyl)-aniline
Description
Properties
IUPAC Name |
4-(3-chlorophenyl)sulfonylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2S/c13-9-2-1-3-12(8-9)17(15,16)11-6-4-10(14)5-7-11/h1-8H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJJISDXBMJSJLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)S(=O)(=O)C2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(3-Chloro-benzenesulfonyl)-aniline typically involves the reaction of 3-chlorobenzenesulfonyl chloride with aniline. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
3-Chlorobenzenesulfonyl chloride+Aniline→4-(3-Chloro-benzenesulfonyl)-aniline+HCl
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-(3-Chloro-benzenesulfonyl)-aniline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can be involved in redox reactions, although these are less common.
Coupling Reactions: The aniline group can participate in coupling reactions, such as forming azo compounds.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), nucleophiles (e.g., amines, alcohols), and oxidizing or reducing agents depending on the desired transformation.
Scientific Research Applications
4-(3-Chloro-benzenesulfonyl)-aniline has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s structure makes it a candidate for the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(3-Chloro-benzenesulfonyl)-aniline depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the aniline group can participate in hydrogen bonding or π-π interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical properties of 4-(3-Chloro-benzenesulfonyl)-aniline and related sulfonamide/aniline derivatives:
Structural and Functional Differences
Substituent Effects :
- The trifluoromethyl (CF₃) group in 4-[4-chloro-3-(trifluoromethyl)benzenesulfonyl]aniline enhances electron-withdrawing effects, increasing acidity (predicted pKa = 0.62) and lipophilicity compared to the parent compound .
- Sulfonic acid derivatives (e.g., 4-chloroaniline-3-sulfonic acid) exhibit higher water solubility due to the polar -SO₃H group, making them suitable for aqueous-phase reactions .
Reactivity: 4-(2-Chloroethylsulfonyl)aniline contains a reactive chloroethyl chain, which may undergo nucleophilic substitution or elimination reactions, unlike the inert chloroaryl group in 4-(3-Chloro-benzenesulfonyl)-aniline .
Crystallography and Stability: 3-Chloroanilinium 4-methylbenzenesulfonate (a related salt) forms hydrogen-bonded networks in its crystal structure, enhancing thermal stability (melting point: 538–540 K) . Such interactions are less pronounced in neutral sulfonamides like 4-(3-Chloro-benzenesulfonyl)-aniline.
Biological Activity
4-(3-Chloro-benzenesulfonyl)-aniline, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
4-(3-Chloro-benzenesulfonyl)-aniline is characterized by the presence of a sulfonyl group attached to an aniline moiety. The chemical structure can be represented as follows:
- Molecular Formula: C12H10ClNO2S
- Molecular Weight: 273.73 g/mol
The biological activity of 4-(3-Chloro-benzenesulfonyl)-aniline is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Key mechanisms include:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation: It can bind to cellular receptors, influencing signal transduction pathways that regulate physiological responses.
- Gene Expression Regulation: The compound may affect the transcription of genes associated with disease processes.
Antimicrobial Activity
Several studies have reported the antimicrobial properties of sulfonamide derivatives, including 4-(3-Chloro-benzenesulfonyl)-aniline. Research indicates that this compound exhibits significant activity against a range of bacterial strains.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 18 | 16 |
| Pseudomonas aeruginosa | 14 | 64 |
These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.
Anticancer Activity
Research has demonstrated the anticancer potential of various sulfonamide derivatives. A study on related compounds indicated that 4-(3-Chloro-benzenesulfonyl)-aniline could induce apoptosis in cancer cell lines through the modulation of apoptotic pathways.
- Cell Lines Tested: HeLa (cervical cancer), MCF-7 (breast cancer)
- IC50 Values:
- HeLa: 25 µM
- MCF-7: 30 µM
These findings suggest that further investigation into its structure-activity relationship (SAR) could yield more potent anticancer agents.
Case Studies and Research Findings
-
Study on Perfusion Pressure:
A study evaluated the effects of benzenesulfonamide derivatives on coronary resistance using isolated rat heart models. The results indicated that certain derivatives could significantly decrease perfusion pressure, suggesting potential cardiovascular benefits . -
Calcium Channel Interaction:
Theoretical docking studies have shown that sulfonamide compounds may interact with calcium channels, influencing vascular resistance and blood pressure regulation . This interaction aligns with findings from other studies indicating that similar compounds exhibit calcium channel inhibitory activity.
Q & A
Q. What are the recommended synthetic routes for 4-(3-Chloro-benzenesulfonyl)-aniline, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves sulfonation of aniline derivatives followed by chlorination. A two-step approach is common:
Sulfonation : React aniline with 3-chlorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) at 0–5°C to minimize side reactions like oxidation .
Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.
Yield optimization requires controlling stoichiometry (1:1.2 molar ratio of aniline to sulfonyl chloride) and reaction time (4–6 hours). Elevated temperatures (>50°C) may lead to decomposition, reducing yields by ~20% .
Q. How can researchers characterize the purity and structural integrity of 4-(3-Chloro-benzenesulfonyl)-aniline?
Methodological Answer: Combine spectroscopic and chromatographic techniques:
- NMR : Confirm the presence of the sulfonyl group (δ 7.5–8.5 ppm for aromatic protons) and absence of unreacted aniline (δ 6.5–7.0 ppm) .
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%). Mobile phase: acetonitrile/water (70:30) .
- Melting Point : Compare observed values (e.g., 145–148°C) with literature data to verify consistency .
Q. What stability considerations are critical for handling and storing 4-(3-Chloro-benzenesulfonyl)-aniline?
Methodological Answer: The compound is sensitive to light and moisture. Store in amber vials under inert gas (N₂ or Ar) at –20°C. Stability tests show decomposition (<5%) over 6 months under these conditions. Avoid prolonged exposure to basic pH (>9), which accelerates hydrolysis of the sulfonyl group .
Advanced Research Questions
Q. How can computational methods predict the reactivity of 4-(3-Chloro-benzenesulfonyl)-aniline in nucleophilic substitution reactions?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron-withdrawing effect of the sulfonyl group, which activates the para-position of the aniline ring. Key parameters:
- Electrostatic Potential Maps : Highlight electron-deficient regions susceptible to nucleophilic attack.
- Activation Energy Barriers : Predict reaction pathways (e.g., SNAr vs. radical mechanisms) .
Validate predictions experimentally via kinetic studies (e.g., monitoring reaction rates with varying nucleophiles like amines or thiols) .
Q. What strategies resolve contradictions in reported biological activity data for sulfonamide-containing anilines?
Methodological Answer: Discrepancies often arise from impurity profiles or assay conditions. Mitigation steps:
- Impurity Profiling : Use LC-MS to identify byproducts (e.g., oxidized quinones or hydrolyzed sulfonamides) .
- Standardized Assays : Replicate studies under controlled conditions (e.g., fixed pH 7.4, 37°C) with cell lines like MCF-7 (breast cancer) to compare IC₅₀ values .
- Structure-Activity Relationship (SAR) Analysis : Correlate substituent effects (e.g., chloro vs. fluoro) with activity trends .
Q. How can crystallography elucidate the solid-state structure of 4-(3-Chloro-benzenesulfonyl)-aniline derivatives?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) using SHELX software :
Crystal Growth : Use slow evaporation from ethanol/dichloromethane (1:1).
Data Collection : Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
Refinement : SHELXL for bond-length accuracy (±0.005 Å).
Results reveal intermolecular interactions (e.g., π-stacking of aromatic rings) influencing packing efficiency and solubility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
